molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Cat. No.: B018756
CAS No.: 87184-99-4
M. Wt: 204.38 g/mol
InChI Key: IJEMXJANZPVITP-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si. It is a colorless liquid commonly used in organic synthesis due to its unique properties, such as increased thermal stability and solubility .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It is known to be useful in organic synthesis , implying that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its role in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Result of Action

As a reagent in organic synthesis , it likely contributes to the formation of new organic compounds.

Action Environment

It is known to be slightly soluble in water and soluble in dichloromethane, ethyl acetate, and methanol , suggesting that its action may be influenced by the solvent environment.

Preparation Methods

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is widely used in scientific research, particularly in organic synthesis. It serves as a reagent and intermediate in the synthesis of various organic compounds . Its applications extend to:

    Chemistry: Used in the synthesis of complex molecules and as a protecting group for alcohols.

    Biology: Utilized in the preparation of biologically active molecules.

    Medicine: Involved in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol include:

The uniqueness of this compound lies in its ability to increase the thermal stability and solubility of the compounds it is used to synthesize .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMXJANZPVITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236161
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87184-99-4
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol
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Synthesis routes and methods I

Procedure details

A solution of 1,4-butanediol (10.54 g, 0.117 mol) in dry THF (100 mL) was treated with t-butyl dimethylsilylchloride (17.30 g, 0.114 mol) and imidazole (7.80 g, 0.114 mol). After 2 h at room temperature, work-up with ethyl acetate and water, followed by drying the organic phase and concentration, gave a crude product that was purified by silica gel flash chromatography (being eluted with 20% ethyl acetate in hexane) to yield 15.5 g (Y: 65%) of 4-(t-butyldimethylsilyloxy)-1-butanol (XXVIIa) as a colorless oil; 1H-NMR (CDCl3, 300 MHz) δ ppm: 3.58 (m, 4H) 1.58 (m, 4H) 0.84 (s, 9H) 0.01 (s, 6H).
Quantity
10.54 g
Type
reactant
Reaction Step One
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17.3 g
Type
reactant
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Quantity
7.8 g
Type
reactant
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Quantity
100 mL
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Synthesis routes and methods II

Procedure details

Imidazole (6.77 g) was added to a solution containing 1,4-butanediol (58.8 mL) in DMF (60.0 mL) at room temperature. A solution of tert-butyldimethylsilyl chloride (10.0 g) in dichloromethane (5.0 mL) was added dropwise, and the mixture was stirred at the same temperature for three hours. Diethyl ether and water were added to the reaction solution. The organic layer was separated, washed with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. The insoluble matter was separated by filtration and the filtrate was concentrated to obtain the title compound (13.4 g).
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
58.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
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5 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of butane-1,4-diol (180.0 g, 2.0 mol), triethylamine (242.4 g, 2.4 mol) in DCM (1500 mL) was dropwised tert-butylchlorodimethylsilane (306 g, 2.03 mol) in 500 mL DCM, the mixture was stirred for about 1 hr at 0° C., then was warmed at RT for overnight. the reaction was washed with water (500 mL×3) and brine (500×3 mL), dried over Na2SO4 and concentrated to give the desired compound of 4-(tert-butyl dimethylsilyl oxy) butan-1-ol
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
242.4 g
Type
reactant
Reaction Step Two
Quantity
306 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
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Quantity
500 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of sodium hydride (1.3 g, 55.48 mmol) in anhydrous tetrahydrofuran (150 mL) at 0° C. under argon, was added a solution of 1,4-butanediol (5 g, 55.48 mmol) in anhydrous tetrahydrofuran (50 mL). The resulting mixture was stirred at room temperature for 45 minutes over which time a large amount of a white precipitate formed. t-Butyldimethylsilyl chloride (8.3 g, 55.48 mmol) was then added and the resulting mixture was stirred vigorously for 45 minutes and then diluted with diethyl ether (200 mL) and filtered. The filtrate was washed with 10% aqueous potassium carbonate (25 mL) and brine (2×50 mL). Purification by silica gel chromatography using hexane/ethyl acetate as eluent (7:3) gave 1-t-butyldimethylsilyloxy-4-hydroxybutane as a colorless oil (9.2 g, 80%). 1-t-Butyldimethylsilyloxy-4-hydroxybutane (2.0 g, 9.85 mmol), triphenylphosphine (3.07 g, 11.74 mmol) and diethyl azodicarboxylate (1.8 mL, 11.74 mmol) were added successively to a solution of 1,8-naphthalimide (1.92 g, 9.785 mmol) in anhydrous tetrahydrofuran (50 mL) at 0° C. under an atmosphere of argon. The reaction was allowed to warm to room temperature and stirred overnight. After removing the solvent under reduced pressure, the product was purified by silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent to provide 4-t-butyldimethylsilyloxybutyl-1,8 naphthalimide as a colorless oil (3.68 g, 87%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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